2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethylphenyl)acetamide
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Overview
Description
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-(3,4-dihydroisoquinolin-2(1h)-ylsulfonyl)benzoic acid, have been identified as potent and selective inhibitors of the aldo-keto reductase akr1c3 . AKR1C3 is a target of interest in both breast and prostate cancer .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target via hydrogen bonding and π-π interactions . These interactions could potentially lead to changes in the target protein’s conformation, thereby affecting its function.
Biochemical Pathways
Given its potential target, it may be involved in the regulation of steroid hormone metabolism, which is a key function of akr1c3 .
Pharmacokinetics
Its bioavailability could be influenced by factors such as its molecular weight, lipophilicity, and the presence of functional groups that can participate in hydrogen bonding .
Result of Action
If it indeed targets akr1c3, it could potentially inhibit the enzyme’s activity, leading to alterations in steroid hormone levels and affecting the growth and proliferation of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize this compound, one typically starts with the isoquinoline and pyrimidine derivatives. Key steps involve:
N-alkylation: : This introduces the dihydroisoquinoline moiety.
Etherification: : This step involves the coupling of the pyrimidine ring with an acetamide derivative.
Amidation: : The final step links the dimethylphenyl group.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow techniques to optimize yield and purity. Specific reaction conditions such as temperature, solvent choice, and catalysts are finely tuned to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation, affecting the isoquinoline ring.
Reduction: : Reduction reactions can target the pyrimidine ring.
Substitution: : The aromatic rings in the structure allow for various substitution reactions.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Sodium borohydride, hydrogen gas over palladium catalyst.
Substitution: : Electrophiles such as halogens, nitro compounds under acid or base catalysis.
Major Products:
Oxidation typically leads to the formation of quinoline derivatives.
Reduction yields tetrahydropyrimidine derivatives.
Substitution reactions lead to a variety of aromatic derivatives depending on the substituent.
Scientific Research Applications
Chemistry: The compound is utilized as a building block in synthetic organic chemistry for developing novel molecules with potential therapeutic properties.
Biology and Medicine: Researchers explore its potential as a bioactive molecule, possibly influencing neurological pathways due to its isoquinoline structure.
Industry: In industrial chemistry, it serves as an intermediate for the production of complex organic compounds used in various sectors, including pharmaceuticals.
Comparison with Similar Compounds
2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide
2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-diethylphenyl)acetamide
Uniqueness:
The specific arrangement of functional groups in the compound provides a unique set of properties, such as binding affinity to certain receptors or reactivity in particular chemical environments.
Compared to its analogs, this compound may exhibit enhanced stability or efficacy in its intended applications.
There you go! Quite the in-depth journey into the world of 2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,5-dimethylphenyl)acetamide. Is there anything more specific you’d like to delve into?
Properties
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methylpyrimidin-4-yl]oxy-N-(3,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-16-10-17(2)12-21(11-16)26-22(29)15-30-23-13-18(3)25-24(27-23)28-9-8-19-6-4-5-7-20(19)14-28/h4-7,10-13H,8-9,14-15H2,1-3H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFWMQGFDNCJHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCC4=CC=CC=C4C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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